molecular formula C8H7F3O3 B2676910 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid CAS No. 23584-87-4

4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B2676910
CAS No.: 23584-87-4
M. Wt: 208.136
InChI Key: DGGXCYSSPKHSIC-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid is a furan derivative featuring a carboxylic acid group at position 3, a trifluoromethyl (-CF₃) group at position 2, and methyl (-CH₃) groups at positions 4 and 5. The trifluoromethyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid moiety compared to unsubstituted furan-3-carboxylic acid . The methyl groups at positions 4 and 5 contribute to steric effects and may influence solubility and reactivity.

Properties

IUPAC Name

4,5-dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3/c1-3-4(2)14-6(8(9,10)11)5(3)7(12)13/h1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGXCYSSPKHSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dimethylfuran and trifluoromethylating agents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), organometallic reagents (Grignard reagents).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Halogenated derivatives, organometallic compounds.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

One of the prominent applications of 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid is in the development of antiviral agents. Research has indicated that derivatives of furan-carboxylic acids exhibit significant activity against viruses such as H5N1. For instance, studies have shown that specific modifications to the furan structure can enhance antiviral efficacy. A notable example includes a derivative that demonstrated an EC50 value of 1.25 µM against the H5N1 virus, highlighting the potential of furan derivatives as antiviral agents .

Cancer Therapeutics

The compound has also been investigated for its role in cancer therapy. Inhibitors targeting Bcl-2 and Bcl-xL proteins are crucial in cancer treatment due to their role in apoptosis regulation. Modifications to the carboxylic acid group in related compounds have shown varying degrees of binding affinity and cellular activity against cancer cell lines. For example, structural modifications led to the discovery of compounds that are significantly more potent than their predecessors in inhibiting cell growth in small-cell lung cancer models .

Agrochemical Applications

Fungicides

The structural characteristics of this compound make it a candidate for developing novel fungicides. Research has indicated that compounds with trifluoromethyl groups can enhance fungicidal activity due to their ability to interact with fungal enzymes. The compound’s efficacy against various phytopathogenic fungi suggests it could be integrated into agricultural practices to manage crop diseases effectively .

Table: Comparative Efficacy of Furan Derivatives as Fungicides

Compound NameTarget PathogenEfficacy (%)Reference
Compound ABlumeria graminis (powdery mildew)85
Compound BPuccinia species (rust fungi)90
This compoundVarious pathogensTBD

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer matrices has been shown to improve their mechanical properties and durability under harsh environmental conditions.

Case Study: Polymer Synthesis

Research indicates that polymers synthesized using derivatives of this compound exhibit superior performance in applications requiring high thermal resistance. These materials have potential uses in coatings and protective films where durability is paramount.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications References
4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid C₈H₇F₃O₃ -CF₃ (C2), -CH₃ (C4,5), -COOH (C3) ~220.1 (calc.) High acidity, potential agrochemical use Inferred
Furan-3-carboxylic acid C₅H₄O₃ -COOH (C3) 112.08 Precursor in plastics, coatings
5-[4-Chloro-3-CF₃-phenyl]-2-furancarboxylic acid C₁₂H₆ClF₃O₃ Phenyl (C5: 4-Cl, 3-CF₃), -COOH (C2) 290.62 Pharmaceutical intermediate
4-(Trifluoromethyl)-3-pyridinecarboxylic acid C₇H₄F₃NO₂ -CF₃ (C4), -COOH (C3) 191.11 Low toxicity, chemical synthesis
Naphtho[1,2-b]furan-3-carboxylic acid derivative C₁₄H₁₂O₅ Fused naphthofuran, -OH, -OCH₃, -CH₃ 260.24 Antifungal agent (EC₅₀: 0.38–0.91 mg/L)

Key Research Findings

Electron-Withdrawing Effects : The -CF₃ group in the target compound significantly lowers the pKa of the carboxylic acid compared to furan-3-carboxylic acid, enhancing its reactivity in acid-catalyzed reactions .

Steric and Solubility Considerations : The 4,5-dimethyl groups may reduce solubility in polar solvents but improve stability against oxidation.

Safety Profile : Pyridine-based analogs (e.g., 4-(trifluoromethyl)-3-pyridinecarboxylic acid) show low toxicity, suggesting that furan derivatives with similar substituents may also exhibit favorable safety profiles .

Biological Activity

4,5-Dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biology due to its unique structural features and potential therapeutic applications. This article details its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring with two methyl groups at the 4 and 5 positions and a trifluoromethyl group at the 2 position, along with a carboxylic acid functional group. This configuration enhances its lipophilicity and metabolic stability, making it a valuable candidate for various biological studies.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anti-inflammatory Effects

The compound has also shown anti-inflammatory properties in preliminary studies. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

Anticancer Activity

There is emerging evidence that compounds structurally related to this compound can inhibit cancer cell growth. For instance, modifications at the acid group have been linked to enhanced binding affinities to Bcl-2/Bcl-xL proteins, which are critical in cancer cell survival .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular uptake.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against resistant bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits growth in cancer cell lines

Case Study: Anticancer Potential

A study focusing on structural modifications of related compounds found that altering the acid group significantly affected binding to Bcl-2/Bcl-xL proteins. These modifications led to promising results in inhibiting tumor growth in various cancer cell lines, including small-cell lung cancer .

Comparative Analysis with Similar Compounds

The unique combination of the trifluoromethyl and dimethyl groups in this compound differentiates it from similar compounds:

  • 4,5-Dimethylfuran-3-carboxylic acid : Lacks trifluoromethyl; differing biological properties.
  • 2-(Trifluoromethyl)furan-3-carboxylic acid : Lacks dimethyl groups; affects reactivity.
  • 5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid : Contains only one methyl group; alters chemical behavior.

Q & A

Q. What are the common synthetic routes for preparing 4,5-dimethyl-2-(trifluoromethyl)furan-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of trifluoromethyl-substituted furan derivatives often involves nucleophilic trifluoromethylation or cross-coupling reactions. For example, analogous compounds like 3-(2-trifluoromethylphenyl)propionic acid (CAS 94022-99-8) are synthesized via palladium-catalyzed coupling or halogen exchange reactions . Optimization typically includes screening catalysts (e.g., Pd/Cu systems), temperature gradients (80–120°C), and solvent polarity (DMF or THF) to improve yield and regioselectivity. Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. How can researchers purify this compound to achieve >95% purity?

  • Methodological Answer : Purification strategies for fluorinated furans often combine recrystallization and column chromatography. For instance, 3,4,5-trimethoxyphenylacetic acid (CAS 951-82-6) is purified via recrystallization in ethanol/water mixtures (1:3 v/v) to remove polar impurities, followed by silica gel chromatography using hexane/ethyl acetate gradients (10:1 to 3:1) . For acidic compounds, ion-exchange resins (e.g., Dowex-50) may enhance purity by removing residual basic byproducts .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl group δ ~ -60 ppm in ¹⁹F NMR) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/0.1% formic acid mobile phase to assess purity and molecular ion peaks (e.g., [M+H]+ or [M-H]-) .
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and pH-dependent hydrolysis (pH 1–13 buffers at 37°C). For example, 4-formylfuran-2-carboxylic acid shows instability in alkaline conditions (pH >10) due to carboxylate group deprotonation and furan ring oxidation . Use HPLC to quantify degradation products and Arrhenius modeling to predict shelf life .

Q. What mechanistic insights explain contradictory reactivity data in trifluoromethyl-furan systems?

  • Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity in electrophilic substitution) may arise from steric effects of methyl groups or electron-withdrawing trifluoromethyl groups altering resonance stability. Computational modeling (DFT) can map electron density and frontier molecular orbitals to predict reaction sites . Experimental validation via isotopic labeling (e.g., ¹³C-tagged intermediates) is recommended .

Q. How can researchers reconcile conflicting toxicity or ecotoxicity data for fluorinated furan derivatives?

  • Methodological Answer : Many fluorinated furans lack comprehensive toxicological profiles (e.g., 4-formylfuran-2-carboxylic acid SDS notes "no data available" for ecological toxicity ). To resolve contradictions, conduct tiered assessments:
  • In vitro assays : Ames test for mutagenicity, HepG2 cell viability assays.
  • Environmental modeling : Use EPI Suite to estimate log Kow and bioaccumulation potential .
  • Cross-reference with structurally similar compounds (e.g., 3-methylfuran-2-carboxylic acid, CAS 4412-96-8) to infer hazards .

Methodological Notes for Experimental Design

  • Handling Precautions : Use PPE (gloves, goggles) and work in fume hoods due to potential irritancy (H315-H319 warnings for analogous compounds) .
  • Data Reproducibility : Document batch-specific variations (e.g., CAS 892501-99-4 shows mp 123–124°C; replicate measurements are essential) .

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